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Compound of Interest

Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958 Get Quote

An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone: Synthesis,

Characterization, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 1-(5-Methoxypyridin-3-
yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and life

sciences industries. The document details its physicochemical properties, outlines a robust and

field-proven synthetic pathway, discusses methods for its characterization, and explores its

critical role as a versatile building block in modern medicinal chemistry. This guide is intended

for researchers, chemists, and drug development professionals seeking to leverage this

scaffold in the design and synthesis of novel therapeutic agents.

Compound Identification and Physicochemical
Properties
1-(5-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative featuring both a

methoxy and an acetyl group. These functional groups provide distinct electronic properties

and multiple reaction sites, making it a valuable intermediate in organic synthesis.
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Property Value References

CAS Number 886364-74-5 [1][2][3][4]

Molecular Formula C₈H₉NO₂ [2]

Molecular Weight 151.16 g/mol [2]

IUPAC Name
1-(5-methoxy-3-

pyridinyl)ethanone

Appearance Solid [2]

Boiling Point 261.9 ± 20.0 °C at 760 mmHg

Storage
Store at room temperature

under an inert atmosphere.

SMILES CC(=O)c1cc(ocn=c1)OC [2]

InChI Key
NCDNULVIERIXPT-

UHFFFAOYSA-N
[2]

Synthesis and Purification
While numerous synthetic routes can be envisioned, a reliable and scalable two-step approach

starting from commercially available 3,5-dibromopyridine is presented here. This pathway

involves a nucleophilic aromatic substitution to install the methoxy group, followed by a

palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl group.

Synthetic Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.bldpharm.com/products/886364-74-5.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/ade000464
https://www.scbt.com/es/p/1-5-methoxypyridin-3-yl-ethanone-886364-74-5
https://www.scbt.com/zh/p/1-5-methoxypyridin-3-yl-ethanone-886364-74-5
https://www.sigmaaldrich.com/HK/zh/product/aldrich/ade000464
https://www.sigmaaldrich.com/HK/zh/product/aldrich/ade000464
https://www.sigmaaldrich.com/HK/zh/product/aldrich/ade000464
https://www.sigmaaldrich.com/HK/zh/product/aldrich/ade000464
https://www.sigmaaldrich.com/HK/zh/product/aldrich/ade000464
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Methoxylation

Step 2: Acetylation via Stille Coupling

3,5-Dibromopyridine

3-Bromo-5-methoxypyridine

  NaOCH₃, DMF
  70-90 °C

Enol Ether Intermediate

  Pd(PPh₃)₄, Toluene
  Reflux

Tributyl(1-ethoxyvinyl)tin

1-(5-Methoxypyridin-3-yl)ethanone

  Aqueous HCl
  Hydrolysis

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(5-Methoxypyridin-3-yl)ethanone.

Step-by-Step Experimental Protocols
PART A: Synthesis of 3-Bromo-5-methoxypyridine (Intermediate)

This procedure is adapted from established methods for the selective methoxylation of

dihalopyridines.[5]

Rationale: Sodium methoxide acts as a strong nucleophile, displacing one of the bromide

atoms on the pyridine ring. Dihalo-substituted pyridines are susceptible to nucleophilic
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aromatic substitution, and the reaction conditions (heat, polar aprotic solvent like DMF)

facilitate this transformation.

Protocol:

To a suspension of 60% sodium hydride (1.2 equivalents) in anhydrous N,N-

dimethylformamide (DMF), carefully add methanol (1.2 equivalents) dropwise at room

temperature under an argon atmosphere.

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of

sodium methoxide.

Heat the resulting solution to 60 °C and add 3,5-dibromopyridine (1.0 equivalent).

Increase the temperature to 90 °C and maintain for 1-2 hours, monitoring the reaction

progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature and cautiously quench by

adding water.

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of

ethyl acetate in hexanes) to yield 3-bromo-5-methoxypyridine as a solid.[5]

PART B: Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone (Final Product)

This protocol employs a Stille cross-coupling reaction, a robust method for forming carbon-

carbon bonds.

Rationale: The Stille coupling utilizes an organotin reagent and a palladium catalyst to couple

with an organic halide. Here, tributyl(1-ethoxyvinyl)tin serves as a synthetic equivalent of an

acetyl anion. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of

the pyridine intermediate. Following transmetalation with the organotin reagent and reductive
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elimination, an enol ether is formed. This intermediate is readily hydrolyzed under mild acidic

conditions to the desired ketone.

Protocol:

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-5-

methoxypyridine (1.0 equivalent) in anhydrous toluene.

Add tributyl(1-ethoxyvinyl)tin (1.1 equivalents) to the solution.

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) as the

catalyst.

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, or until

the starting material is consumed as indicated by TLC.

Cool the mixture to room temperature. Add a 2M aqueous solution of hydrochloric acid

(HCl) and stir vigorously for 1-2 hours to effect hydrolysis of the enol ether intermediate.

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate

(2x).

Combine all organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃)

and brine, then dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by

silica gel column chromatography to afford pure 1-(5-methoxypyridin-3-yl)ethanone.

Spectroscopic Characterization
Full analytical data for this compound is available from various commercial suppliers.[1][6]

Structural confirmation is typically achieved through a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1318958?utm_src=pdf-body
https://www.bldpharm.com/products/886364-74-5.html
https://m.chemicalbook.com/SpectrumEN_886364-74-5_HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Characteristics

¹H NMR

- Aromatic Protons (3H): Three distinct signals in

the aromatic region (δ 7.5-9.0 ppm), appearing

as multiplets or doublets of doublets,

corresponding to the protons at the C2, C4, and

C6 positions of the pyridine ring. - Methoxy

Protons (3H): A sharp singlet around δ 3.9 ppm.

- Acetyl Protons (3H): A sharp singlet around δ

2.6 ppm.

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the

downfield region, typically δ > 195 ppm. -

Aromatic Carbons (5C): Five distinct signals in

the aromatic region (δ 110-160 ppm). - Methoxy

Carbon (-OCH₃): A signal around δ 55-60 ppm. -

Acetyl Carbon (-CH₃): A signal in the aliphatic

region, around δ 25-30 ppm.

IR Spectroscopy

- C=O Stretch (Ketone): A strong, sharp

absorption band around 1680-1700 cm⁻¹. - C-O

Stretch (Aryl Ether): An absorption band around

1200-1250 cm⁻¹. - C=N/C=C Stretch (Pyridine

Ring): Multiple absorption bands in the 1400-

1600 cm⁻¹ region.

Mass Spectrometry
- (ESI+): Expected molecular ion peak [M+H]⁺

at m/z = 152.17.

Note: Predicted chemical shifts are based on standard values for similar structures and may

vary depending on the solvent and experimental conditions.

Applications in Medicinal Chemistry and Drug
Discovery
The true value of 1-(5-Methoxypyridin-3-yl)ethanone lies in its application as a versatile

scaffold in drug discovery. The substituted pyridine core is a well-established "privileged

scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.
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Role as a Key Building Block
The molecule's two primary functional groups, the ketone and the methoxy-substituted pyridine

ring, allow for diverse chemical modifications.

The Ketone Handle: The acetyl group is a versatile functional group that can undergo a wide

range of transformations, including:

Reductive Amination: To introduce diverse amine functionalities.

Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated ketones, which are

precursors to other heterocyclic systems like pyrimidines or thiazoles.[7]

Halogenation: To form α-haloketones, which are potent electrophiles for further

substitution.

Formation of Oximes and Hydrazones: To introduce new vectors for molecular

interactions.

The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor,

a key interaction in many ligand-receptor binding events. The methoxy group modifies the

electronic properties of the ring and can influence metabolic stability and binding affinity.

Logical Framework for Application

1-(5-Methoxypyridin-3-yl)ethanone
(Core Scaffold)

Chemical Transformation
(e.g., Condensation, Reductive Amination)

Diverse Library of
Bioactive Derivatives

Biological Target
(e.g., Kinase, GPCR, Enzyme)

  Screening &
  Optimization

Click to download full resolution via product page

Caption: Use of the core scaffold to generate diverse derivatives for biological screening.

Therapeutic Areas of Interest
Derivatives of methoxypyridine are integral to compounds targeting a range of diseases. While

this specific molecule is an intermediate, its structural motifs are found in:
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Oncology: As a core component in the synthesis of various kinase inhibitors.[8]

Inflammatory Diseases: The pyridine scaffold is used in the development of PI3K/mTOR dual

inhibitors and Janus Kinase (JAK) inhibitors.

Cardiovascular Disease: Related aminopyridopyrazinone structures containing a

methoxypyridine moiety have been developed as potent and selective PDE5 inhibitors.

Safety and Handling
Proper safety precautions must be observed when handling 1-(5-Methoxypyridin-3-
yl)ethanone.

Safety Aspect Information References

GHS Pictogram GHS07 (Exclamation Mark) [2]

Signal Word Warning [2]

Hazard Statements H302: Harmful if swallowed. [2]

Precautionary Statements

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Handling Recommendations: Use in a well-ventilated area or chemical fume hood. Avoid

inhalation of dust and contact with skin and eyes. Standard personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat, is required.

Conclusion
1-(5-Methoxypyridin-3-yl)ethanone is a high-value chemical intermediate with significant

potential in the field of drug discovery and development. Its well-defined structure, coupled with
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the strategic placement of reactive functional groups, makes it an ideal starting point for the

synthesis of complex molecular architectures. The synthetic protocols and characterization

data outlined in this guide provide a solid foundation for researchers to confidently incorporate

this versatile building block into their research and development programs, accelerating the

discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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